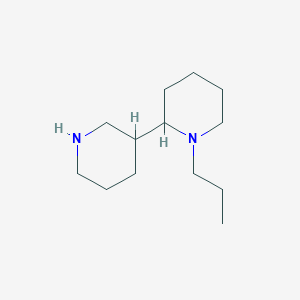
2-(Piperidin-3-yl)-1-propylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperidin-3-yl)-1-propylpiperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with a nitrogen atom in the ring. Compounds containing the piperidine moiety are known for their wide range of biological activities and are commonly used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-3-yl)-1-propylpiperidine can be achieved through multi-component reactions involving aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol . This method provides good yields and utilizes mild and clean reaction conditions. Another approach involves the use of dual-functional ionic liquids as catalysts, which offer advantages such as high thermal and chemical stability, low vapor pressure, and non-flammability .
Industrial Production Methods
Industrial production of piperidine derivatives often involves large-scale multi-component reactions. The use of ionic liquids as catalysts is particularly advantageous in industrial settings due to their ability to catalyze numerous types of organic reactions and their ease of recovery and reuse .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-3-yl)-1-propylpiperidine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as halides or amines .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(Piperidin-3-yl)-1-propylpiperidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Piperidin-3-yl)-1-propylpiperidine involves its interaction with specific molecular targets and pathways. Piperidine derivatives often act on G protein-coupled receptors (GPCRs) and ion channels, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Piperidin-3-yl)-1-propylpiperidine include:
Piperine: An alkaloid found in black pepper with antioxidant and anti-inflammatory properties.
Evodiamine: A piperidine alkaloid with anticancer and anti-inflammatory activities.
Matrine: A piperidine alkaloid with antiviral and anticancer properties.
Uniqueness
This compound is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to interact with various molecular targets makes it a valuable compound in medicinal chemistry and drug development .
Properties
CAS No. |
1306605-28-6 |
|---|---|
Molecular Formula |
C13H26N2 |
Molecular Weight |
210.36 g/mol |
IUPAC Name |
2-piperidin-3-yl-1-propylpiperidine |
InChI |
InChI=1S/C13H26N2/c1-2-9-15-10-4-3-7-13(15)12-6-5-8-14-11-12/h12-14H,2-11H2,1H3 |
InChI Key |
VQBZYKSDBIFFKV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCCCC1C2CCCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(Bromomethyl)-3-methylbicyclo[3.1.0]hexane](/img/structure/B15258002.png)
![1-[1-(Propan-2-yl)-1H-pyrrol-3-yl]-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B15258007.png)
![4-(2-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B15258010.png)


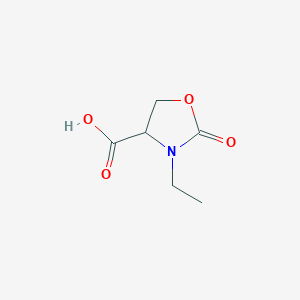
![Benzyl 1-(1-methyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B15258055.png)
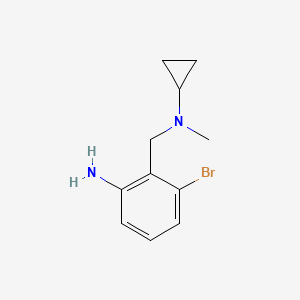
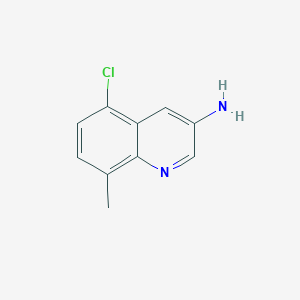
![1-[2-(Methylsulfanyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B15258069.png)
![5-(Ethylamino)bicyclo[6.1.0]nonan-4-ol](/img/structure/B15258076.png)
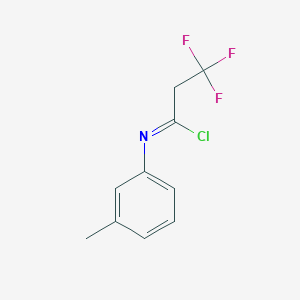
![1-Oxa-8-thiaspiro[4.5]decan-4-amine](/img/structure/B15258087.png)
